molecular formula C12H21O6P B14502014 Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate CAS No. 64011-80-9

Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate

Cat. No.: B14502014
CAS No.: 64011-80-9
M. Wt: 292.26 g/mol
InChI Key: AVOVWYBKFXGWEQ-KTKRTIGZSA-N
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Description

Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate is an organic compound that belongs to the class of cycloalkanes. This compound is characterized by a cyclohexyl group attached to a butenoate moiety, which is further substituted with a dimethoxyphosphinyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate typically involves the reaction of cyclohexanol with 3-bromo-2-butenoic acid in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with dimethyl phosphite under reflux conditions to yield the final product. The reaction conditions include maintaining a temperature of around 80-100°C and using an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the double bond in the butenoate moiety to a single bond, yielding a saturated ester.

    Substitution: Nucleophilic substitution reactions can occur at the phosphinyl group, where nucleophiles such as amines or thiols replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Amines (R-NH2), thiols (R-SH), and other nucleophiles can be used under mild conditions, often in the presence of a base such as triethylamine.

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Saturated esters

    Substitution: Phosphinyl derivatives with various substituents

Scientific Research Applications

Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphinyl derivatives.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme inhibition and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexyl 3-((dimethoxyphosphinyl)oxy)-2-butenoate
  • Cyclohexyl 3-((diethoxyphosphinyl)oxy)-2-butenoate
  • Cyclohexyl 3-((diphenoxyphosphinyl)oxy)-2-butenoate

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethoxyphosphinyl group enhances its reactivity and allows for the formation of a wide range of derivatives. Additionally, its cyclohexyl group provides steric hindrance, which can influence its interaction with molecular targets and improve its selectivity in biological systems.

Properties

CAS No.

64011-80-9

Molecular Formula

C12H21O6P

Molecular Weight

292.26 g/mol

IUPAC Name

cyclohexyl (Z)-3-dimethoxyphosphoryloxybut-2-enoate

InChI

InChI=1S/C12H21O6P/c1-10(18-19(14,15-2)16-3)9-12(13)17-11-7-5-4-6-8-11/h9,11H,4-8H2,1-3H3/b10-9-

InChI Key

AVOVWYBKFXGWEQ-KTKRTIGZSA-N

Isomeric SMILES

C/C(=C/C(=O)OC1CCCCC1)/OP(=O)(OC)OC

Canonical SMILES

CC(=CC(=O)OC1CCCCC1)OP(=O)(OC)OC

Origin of Product

United States

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